molecular formula C12H17NO B8254003 (2R)-2-methyl-2-(4-methylphenyl)morpholine

(2R)-2-methyl-2-(4-methylphenyl)morpholine

Cat. No.: B8254003
M. Wt: 191.27 g/mol
InChI Key: NQYMBSUCKZVKFF-LBPRGKRZSA-N
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Description

(2R)-2-methyl-2-(4-methylphenyl)morpholine is a chiral morpholine derivative with a unique structure that includes a methyl group and a 4-methylphenyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-methyl-2-(4-methylphenyl)morpholine typically involves the reaction of 4-methylbenzaldehyde with ®-2-amino-2-methylpropanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired morpholine derivative. Common catalysts used in this reaction include palladium on carbon (Pd/C) and hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-methyl-2-(4-methylphenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, aryl halides, and other electrophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Substituted morpholine derivatives

Scientific Research Applications

(2R)-2-methyl-2-(4-methylphenyl)morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-methyl-2-(4-methylphenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-methyl-2-phenylmorpholine: Similar structure but lacks the 4-methyl group on the aromatic ring.

    (2S)-2-methyl-2-(4-methylphenyl)morpholine: Enantiomer of the compound with different stereochemistry.

    (2R)-2-ethyl-2-(4-methylphenyl)morpholine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

(2R)-2-methyl-2-(4-methylphenyl)morpholine is unique due to its specific stereochemistry and the presence of both a methyl group and a 4-methylphenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2R)-2-methyl-2-(4-methylphenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-3-5-11(6-4-10)12(2)9-13-7-8-14-12/h3-6,13H,7-9H2,1-2H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYMBSUCKZVKFF-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CNCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@]2(CNCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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